cystatin C, N-terminal octapeptide
Description
Overview of Cystatin Superfamily and Type 2 Cystatins
The cystatin superfamily represents a group of evolutionarily related proteins that act as inhibitors of cysteine proteases. nih.gov These inhibitors are crucial for maintaining cellular homeostasis by regulating the activity of enzymes that break down proteins. The superfamily is broadly categorized into three main types:
Type 1 Cystatins (Stefins): These are intracellular proteins that lack disulfide bonds and are found within the cytosol of many cells. wikipedia.org
Type 2 Cystatins: These are typically secreted, extracellular proteins that contain disulfide bonds. nih.govwikipedia.org Cystatin C is a prominent member of this group. wikipedia.org
Type 3 Cystatins (Kininogens): These are large, multidomain proteins found in blood plasma. wikipedia.org
Type 2 cystatins, including cystatin C, are synthesized with a signal peptide that directs them for secretion out of the cell. They are characterized by their molecular weight of around 13-14 kDa and the presence of two disulfide bonds near the carboxy-terminus. nih.gov
Role of Cystatin C in Protease Regulation
Cystatin C is a potent inhibitor of cysteine proteases, particularly those belonging to the papain (C1) and legumain (C13) families. wikipedia.orgebi.ac.uk These proteases are involved in a wide array of physiological processes, including intracellular protein turnover, bone remodeling, and antigen presentation. ebi.ac.uk By tightly binding to and blocking the active sites of these enzymes, cystatin C helps to control their activity and prevent excessive protein degradation, which can be detrimental to cells and tissues. wikipedia.org Its presence in all body fluids underscores its importance as a major regulator of extracellular cysteine protease activity. nih.gov
Genesis and Significance of N-Terminal Truncation in Cystatin C
The full-length, mature form of human cystatin C consists of 120 amino acids. nih.gov However, various forms of cystatin C, known as proteoforms, exist in the body. These can include forms with modifications like hydroxylation and, significantly, truncation at the N-terminus. plos.org
The N-terminal region of cystatin C is critical for its inhibitory activity. plos.org Research has shown that the removal of the first ten amino acids from the N-terminus of human cystatin C dramatically reduces its ability to inhibit certain cathepsins, such as cathepsin B and cathepsin H. plos.org This highlights the crucial role of the N-terminal octapeptide (the first eight amino acids) and adjacent residues in the protein's function as a protease inhibitor. The precise mechanisms and the specific proteases responsible for this N-terminal truncation are areas of ongoing research, but it is clear that this modification has a profound impact on the biological activity of cystatin C.
Interactive Data Tables
Table 1: Classification of the Cystatin Superfamily
| Type | Location | Key Characteristics | Examples |
| Type 1 | Intracellular (Cytosol) | No disulfide bonds, ~100 amino acids | Stefins A and B |
| Type 2 | Extracellular (Secreted) | Two disulfide bonds, ~120 amino acids | Cystatin C, D, S, SA, SN |
| Type 3 | Extracellular (Plasma) | Multidomain, Glycosylated | Kininogens |
Table 2: Properties of Human Cystatin C
| Property | Description |
| Gene | CST3 wikipedia.org |
| Amino Acid Length | 120 residues (mature form) nih.gov |
| Molecular Weight | ~13.3 kDa wikipedia.org |
| Structure | Single polypeptide chain, four disulfide-paired cysteine residues nih.gov |
| Primary Function | Inhibition of cysteine proteases (e.g., cathepsins) wikipedia.org |
| Location | Found in all nucleated cells and body fluids wikipedia.org |
Properties
CAS No. |
132512-75-5 |
|---|---|
Molecular Formula |
C10H16O |
Synonyms |
cystatin C, N-terminal octapeptide |
Origin of Product |
United States |
Molecular Biology and Biogenesis of Cystatin C Pertaining to N Terminal Processing
CST3 Gene Expression and Regulation Relevant to N-Terminal Integrity
The expression of the CST3 gene is ubiquitous, occurring in all nucleated cells, and is vital for maintaining homeostasis in various tissues and bodily fluids. wikipedia.orgnih.govnih.gov While the regulation of CST3 expression is complex and can be influenced by factors such as inflammation and glucocorticoids, the direct impact of its expression levels on the fidelity of N-terminal processing is an area of ongoing investigation. medrxiv.orgnih.gov The genetic information encoded within the CST3 gene dictates the primary amino acid sequence of the cystatin C precursor, pre-cystatin C, which includes an N-terminal signal peptide essential for its secretion. nih.govnih.gov The integrity of this sequence is paramount, as any alterations can potentially influence the subsequent post-translational modifications, including the crucial step of signal peptide cleavage that determines the final N-terminus of the mature protein.
Post-Translational Modifications and Maturation Pathways of Cystatin C
Following its synthesis, cystatin C undergoes several post-translational modifications as it traverses the canonical endoplasmic reticulum (ER)-Golgi trafficking pathway. nih.govelsevierpure.com A key maturation step is the cleavage of the N-terminal signal peptide, a process that is critical for the proper folding, secretion, and function of the mature cystatin C protein. nih.govnih.gov The resulting mature protein is a single polypeptide chain of 120 amino acids. wikipedia.orgnih.gov The N-terminal region of mature cystatin C is of paramount importance for its inhibitory activity against target cysteine proteinases. nih.govnih.gov
Characterization of Signal Peptide Cleavage and its Alternatives
The cleavage of the signal peptide from pre-cystatin C is a critical step that can occur at different sites, leading to variations in the N-terminus of the mature protein. This processing is influenced by both the primary amino acid sequence and specific genetic polymorphisms.
Canonical Signal Sequence Cleavage (e.g., Gly26-Ser27)
Under normal physiological conditions, the wild-type (WT) cystatin C precursor undergoes cleavage of its 26-residue signal sequence. nih.gov This canonical cleavage occurs between glycine (B1666218) at position 26 (Gly26) and serine at position 27 (Ser27). nih.govnih.gov This processing event, referred to as 'site 2' cleavage, generates the full-length, functional mature cystatin C protein. nih.govplos.org This specific cleavage has been verified through methods such as mass spectrometry and Edman degradation. nih.gov
Alternative Signal Sequence Cleavage Events
Research has provided evidence for the existence of alternative signal sequence cleavage sites for cystatin C. nih.govplos.org One such alternative cleavage site, designated as 'site 1', occurs after alanine (B10760859) at position 20 (Ala20). nih.govelsevierpure.com The utilization of this alternative site is more likely under circumstances where the canonical cleavage site (site 2) is hindered. nih.govelsevierpure.com For instance, the introduction of a Gly26Lys (G26K) mutation can eliminate cleavage at site 2 and promote cleavage at site 1. nih.govresearchgate.net This demonstrates a degree of flexibility in the processing of the cystatin C signal peptide, with the cellular machinery capable of utilizing an alternative site when the primary one is inaccessible.
Influence of Genetic Polymorphisms on N-Terminal Cleavage (e.g., A25T polymorphism)
Under normal conditions, both wild-type and A25T cystatin C are cleaved at the canonical site 2 (after Gly26). nih.govelsevierpure.complos.org However, when the canonical cleavage site is sterically hindered, such as by the addition of an N-terminal FLAG tag immediately after Gly26, the A25T variant shows a significantly higher propensity for cleavage at the alternative site 1 (after Ala20) compared to the wild-type protein. nih.govelsevierpure.complos.org Studies using mass spectrometry have confirmed these alternative cleavage patterns. nih.govplos.org
| Feature | Wild-Type (WT) Cystatin C | A25T Cystatin C |
| Canonical Cleavage Site | After Gly26 (Site 2) nih.govplos.org | After Gly26 (Site 2) nih.govplos.org |
| Alternative Cleavage Site | After Ala20 (Site 1) nih.govelsevierpure.com | After Ala20 (Site 1) nih.govelsevierpure.com |
| Cleavage with Hindered Site 2 | Lower likelihood of Site 1 cleavage plos.org | Significantly higher likelihood of Site 1 cleavage nih.govelsevierpure.complos.org |
This differential processing due to the A25T polymorphism can result in a heterogeneous population of cystatin C molecules with different N-termini. The presence of additional N-terminal amino acids resulting from this alternative cleavage may, in turn, affect the protein's function, including its ability to inhibit proteases. nih.govelsevierpure.com
Enzymatic Cleavage and Formation of the N Terminal Octapeptide
Identification of Proteases Responsible for N-Terminal Cleavage of Cystatin C
The cleavage of the N-terminal portion of cystatin C is not a random degradation but is carried out by specific enzymes. Research has identified proteases from human cells and pathogenic bacteria that can truncate cystatin C.
Studies have demonstrated that matrix metalloproteinase-2 (MMP-2) is capable of cleaving cystatin C, leading to the formation of an N-terminal octapeptide-cleaved protein. nih.gov A direct correlation between the levels of cystatin C and MMP-2 has been observed in patients with hepatic diseases, suggesting potential interactions between them in pathological conditions. nih.gov While cystatin C can bind to MMP-9, another member of the matrix metalloproteinase family, this interaction serves to protect MMP-9 from autolytic degradation without inhibiting its primary enzymatic activity. nih.gov
Enzymes produced by the periodontal pathogen Porphyromonas gingivalis have been shown to truncate cystatin C. nih.gov The proteases from this bacterium, known as gingipains, are considered significant virulence factors. nih.gov The expression of these proteases is subject to environmental regulation; for instance, the Arg-gingipain gene (rgpA) is upregulated under conditions of iron depletion. nih.gov The activation of gingipain zymogens (inactive precursors) is a complex process that can be initiated by other active gingipain molecules. nih.gov
Among endogenous proteases, neutrophil elastase (also known as leucocyte elastase) has been identified as a key enzyme that rapidly cleaves cystatin C at neutral pH. nih.govnih.gov This cleavage, however, results in the removal of the N-terminal decapeptide, a slightly larger fragment than the octapeptide. nih.govnih.gov Other leukocyte serine proteases, such as cathepsin G and neutrophil proteinase 4, have been studied and were found not to hydrolyze cystatin C catalytically. nih.gov The activity of neutrophil elastase can be locally regulated by its physiological inhibitor, α1-antitrypsin, which can neutralize its effects. nih.gov
Specific Cleavage Sites and Their Implications (e.g., Arg8-Leu9 bond)
The precise point of cleavage on the cystatin C N-terminal is critical and has significant functional consequences. Mass spectrometry analysis has identified the specific cleavage site for the formation of the octapeptide as being between the amino acid residues Arginine-8 (Arg8) and Leucine-9 (Leu9). nih.gov
The N-terminal region of cystatin C is crucial for its function as a cysteine protease inhibitor. Specifically, the side chains of residues Arg-8, Leu-9, and Val-10 contribute significantly to the binding affinity and selectivity for target enzymes like cathepsins B, H, L, and S. nih.gov The Leu-9 side chain, in particular, plays a key role in conferring selectivity, contributing substantially to the affinity for cathepsin B and L. nih.gov Removal of the N-terminal segment, even just the first 10 amino acids, drastically reduces the inhibitory activity of cystatin C against cathepsin B by more than 1,000-fold and against cathepsin H by 50-fold. nih.gov This highlights the importance of the intact N-terminus for the protein's primary biological function.
| Protease | Source | Cleavage Product | Specific Cleavage Site | Reference |
|---|---|---|---|---|
| Matrix Metalloproteinase-2 (MMP-2) | Endogenous | N-terminal octapeptide-cleaved cystatin C | Not specified | nih.gov |
| Porphyromonas gingivalis proteases (Gingipains) | Bacterial | Truncated cystatin C | Cleavage after Arg-8 reported for similar cystatin S | nih.gov |
| Neutrophil Elastase | Endogenous | N-terminal decapeptide-cleaved cystatin C | Val10-Gly11 | nih.govnih.gov |
Environmental and Storage Conditions Affecting N-Terminal Cleavage (e.g., cryogenic storage)
The stability of the cystatin C protein and its susceptibility to N-terminal cleavage are significantly affected by environmental factors, most notably storage temperature. Research on cerebrospinal fluid (CSF) samples has provided clear evidence of this phenomenon.
An N-terminal octapeptide truncation of cystatin C was discovered to occur when CSF was stored at -20°C for a period of three months. nih.gov In contrast, this cleavage event did not happen when CSF samples were maintained at a much lower cryogenic temperature of -80°C. nih.gov This finding has been confirmed by multiple studies using mass spectrometry. nih.gov The cleavage at -20°C is believed to be the result of enzymatic proteolysis, which may be facilitated by the specific protein configuration at this sub-zero temperature. nih.gov This suggests that even at freezing temperatures, some proteases can remain active. The analysis of samples stored at room temperature or 4°C was limited to one week, so the potential for cleavage under these conditions over longer durations remains unknown. nih.gov
| Storage Temperature | Observation (after 3 months) | Reference |
|---|---|---|
| -20°C | N-terminal octapeptide cleavage occurs | nih.gov |
| -80°C | Cleavage does not occur | nih.gov |
Regulatory Mechanisms of N-Terminal Octapeptide Release
The release of the cystatin C N-terminal octapeptide is not a standalone event but is governed by a multi-layered regulatory network. This regulation occurs at the level of the substrate (cystatin C), the enzymes responsible for cleavage, and the broader microenvironment.
Regulation of Cystatin C Expression: The amount of available substrate is a primary control point. The expression of the cystatin C gene (CST3) is influenced by various signaling molecules. For instance, cytokines like Transforming Growth Factor-beta (TGF-β) can up-regulate cystatin C transcription and protein levels. nih.gov Glucocorticoids have also been identified as systemic regulators of cystatin C, with the glucocorticoid receptor directly targeting the CST3 gene, leading to increased secretion. nih.gov Conversely, inflammatory mediators can also play a role; the secretion of Interleukin-10 (IL-10) in response to inflammation can downregulate the expression of a key transcription factor (IRF-8), which in turn suppresses cystatin C synthesis. nih.gov
Regulation of Protease Activity: The activity of the proteases that cleave cystatin C is tightly controlled.
Endogenous Inhibitors: Specific physiological inhibitors exist to modulate protease function. For example, α1-antitrypsin is a key endogenous inhibitor of neutrophil elastase, capable of neutralizing its activity and thus preventing the cleavage of substrates like cystatin C. nih.gov
Environmental Factors: The local environment significantly impacts protease function. For bacterial enzymes like the gingipains from P. gingivalis, factors such as nutrient and iron availability regulate their expression. nih.gov For endogenous enzymes like cathepsin S, pH is a critical regulator. Cathepsin S has a broad active pH range, but its substrate specificity narrows at neutral extracellular pH compared to the acidic environment of the lysosome. acs.org This pH-dependent specificity can control its activity outside the cell. acs.org
Zymogen Activation: Many proteases, including gingipains, are secreted as inactive zymogens and require a proteolytic activation step to become functional, adding another layer of control. nih.gov
These interconnected mechanisms ensure that the proteolytic cleavage of cystatin C and the subsequent release of the N-terminal octapeptide are a highly regulated process, responsive to specific physiological and pathological signals.
Structural and Conformational Dynamics of the N Terminal Octapeptide Region in Cystatin C
Importance of the N-Terminal Disordered Segment (e.g., 1S-10V) for Molecular Integrity
The N-terminal segment of human cystatin C, encompassing residues Ser-1 to Val-10, is characterized as a disordered region that is crucial for the molecule's functional integrity as a cysteine protease inhibitor. researchgate.net This flexible segment, along with two hairpin loops (L1 and L2), forms a wedge-shaped motif that directly interacts with the catalytic cleft of target enzymes. researchgate.net The molecular integrity of cystatin C, in the context of its inhibitory function, is therefore intrinsically linked to the presence and proper conformation of this N-terminal tail.
The side chains of specific residues within this N-terminal region, namely Arg-8, Leu-9, and Val-10, have been identified as key contributors to the binding affinity and selectivity of cystatin C for different cathepsins. nih.gov The side chain of Val-10, in particular, is responsible for a significant portion of the affinity for all tested enzymes. nih.gov The Leu-9 side chain plays a crucial role in conferring selectivity, enhancing the affinity for cathepsins B and L while having a lesser effect on cathepsin S binding and even decreasing affinity for cathepsin H. nih.gov
Conformational Changes Induced by N-Terminal Truncation
The cleavage of the N-terminal ten amino acids of human cystatin C induces a profound conformational change that leads to dimerization and oligomerization through a mechanism known as 3D domain swapping. rcsb.orgnih.gov In this process, a structural element of one monomeric protein is exchanged with the identical element from another monomer. For cystatin C, the long α-helix of one molecule, along with two adjacent β-strands, replaces the same domain in a neighboring molecule, and vice versa. nih.gov
This domain-swapped dimer represents a more stable, yet inactive, conformation of the protein. nih.gov The conformational change primarily affects one of the β-hairpin loops that form part of the binding epitope, rendering the dimer incapable of inhibiting papain and other target proteases. nih.gov The crystal structure of N-terminally truncated human cystatin C confirms this dimeric arrangement through 3D domain swapping. rcsb.orgnih.gov Interestingly, the crystal structure reveals four independent dimers, none of which exhibit the exact two-fold symmetry observed in the full-length dimer, indicating a degree of flexibility at the dimer interface. rcsb.orgnih.gov This propensity for oligomerization via domain swapping is believed to be the underlying mechanism for the formation of amyloid fibrils in pathological conditions. nih.gov
| Feature | Full-Length Cystatin C | N-Terminally Truncated Cystatin C (THCC) |
| N-Terminal Residues | Present (Ser-1 to Val-10) | Absent |
| Inhibitory Activity | Active | Inactive nih.gov |
| Quaternary Structure | Monomeric | Dimeric/Oligomeric rcsb.orgnih.gov |
| Conformational State | Native Fold | 3D Domain-Swapped Dimer rcsb.orgnih.gov |
| Pathological Relevance | Normal physiological function | Component of amyloid deposits rcsb.orgnih.gov |
Computational Modeling and Simulation of N-Terminal Dynamics
Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the conformational dynamics of proteins, including the flexible N-terminal region of cystatin C. These methods allow for the study of molecular motions at an atomic level, providing insights that complement experimental data.
While specific, extensive MD simulation studies solely focused on the cystatin C N-terminal octapeptide are not widely detailed in the provided context, related computational work has been performed. For instance, the three-dimensional structure of an N-terminally truncated form of the related cystatin S, known as SAP-1, was modeled, and its stability was verified through molecular dynamics simulations. nih.gov Such studies can help to understand the structural consequences of N-terminal modifications.
Furthermore, comparisons between the crystal structure (X-ray) and solution structure (NMR) of human cystatin C have revealed differences, particularly in the N-terminal fragment (residues 1-10). icm.edu.pl This highlights the dynamic nature of this region in solution, which can be further explored using computational simulations. MD simulations can be employed to model the process of N-terminal truncation and the subsequent conformational cascade that leads to dimerization and domain swapping. These simulations can help to identify key intermediate states and the energetic landscape of this transition, providing a more detailed understanding of the molecular mechanisms underlying cystatin C's function and its role in amyloidogenesis.
Functional Consequences of N Terminal Octapeptide Cleavage on Cystatin C Activity
Effect on Other Biological Functions of Full-Length Cystatin C
The proteolytic cleavage of the N-terminal octapeptide from full-length cystatin C results in a truncated form with significantly altered biological activities. This modification extends beyond its primary function as a cysteine protease inhibitor, impacting its role in protein aggregation and cellular signaling pathways that govern proliferation and survival.
Implications for Protein Aggregation and Amyloid Formation (e.g., Dimerization)
The removal of the N-terminal segment of cystatin C has profound implications for its structural stability and propensity to aggregate, a process central to the formation of amyloid deposits. Full-length cystatin C can form dimers through a mechanism known as 3D domain swapping, where a part of one protein molecule exchanges with the same part of an adjacent molecule. This dimerization is a critical initial step that can lead to the formation of larger oligomers and, ultimately, amyloid fibrils.
N-terminally truncated cystatin C, specifically lacking the first ten amino acid residues, has been identified as a component of amyloid deposits in human tissues. nih.gov This truncated form demonstrates a high propensity to dimerize via 3D domain swapping. nih.gov The process of dimerization involves the exchange of subdomains, which can lead to the formation of stable, but functionally inactive, dimers. nih.gov These dimers can then assemble into larger, closed octameric structures. nih.gov
The N-terminal region of the full-length monomeric cystatin C is involved in binding and inhibiting target proteases. nih.govwikipedia.org In the domain-swapped dimer, this N-terminal segment becomes less accessible. nih.gov The tendency of cystatin C to form these aggregates is significantly accelerated in certain pathological conditions. For instance, the L68Q variant of cystatin C, associated with hereditary cystatin C amyloid angiopathy (HCCAA), shows an increased rate of domain-swapping and fibril formation. nih.govnih.gov This fatal amyloid disease is characterized by massive amyloid deposits in brain arteries, leading to lethal cerebral hemorrhage in young adults. researchgate.netresearchgate.net
The formation of oligomers and amyloid fibrils from cystatin C is believed to proceed through this process of propagated domain-swapping. nih.gov While full-length wild-type cystatin C can form amyloid fibrils under certain conditions, the removal of the N-terminal portion appears to facilitate this pathological aggregation. nih.govnih.gov
Table 1: Impact of N-Terminal Truncation on Cystatin C Aggregation
| Feature | Full-Length Cystatin C | N-Terminally Truncated Cystatin C |
|---|---|---|
| Dimerization | Forms domain-swapped dimers under certain conditions. nih.gov | High tendency to form domain-swapped dimers. nih.gov |
| Amyloid Formation | Can form amyloid fibrils, a process accelerated by mutations like L68Q. nih.gov | Found in amyloid deposits; oligomerization is a key step in fibril formation. nih.gov |
| Mechanism | Dimerization is an initial step towards oligomerization and fibril formation. nih.gov | Dimerization via 3D domain swapping is a critical event. nih.gov |
| N-Terminal Accessibility | The N-terminal segment is less accessible in the dimeric form. nih.gov | The N-terminal segment is absent. nih.gov |
Influence on Cell Proliferation and Apoptosis Pathways
Full-length cystatin C is known to influence fundamental cellular processes, including cell proliferation and apoptosis, often in a manner independent of its protease-inhibiting activity. nih.govnih.gov However, the cleavage of its N-terminal octapeptide significantly curtails its primary function as a potent inhibitor of papain-like cysteine proteases, such as cathepsins B and L. nih.gov This loss of inhibitory function has significant indirect consequences on cellular pathways regulated by these proteases.
Full-length cystatin C has demonstrated both pro- and anti-apoptotic roles depending on the cellular context. nih.govnih.gov For example, in neuronal cells, it can induce apoptosis through the JNK-dependent pathway, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in active caspase-9. nih.govnih.gov Conversely, it has also been shown to protect some neuronal cells from oxidative stress-induced death. nih.gov Furthermore, cystatin C can regulate cell proliferation and differentiation. nih.gov It has been implicated in modulating the host immune response and can inhibit the proliferation of certain T cells. nih.gov
The N-terminal segment of cystatin C is crucial for its high-affinity binding to and inhibition of several key cathepsins. nih.gov The removal of the first 10 amino acids reduces the inhibitory activity against cathepsins B and L by approximately a thousand-fold. nih.gov Cathepsins are involved in numerous cellular processes, including apoptosis. nih.gov Therefore, the cleavage of the N-terminal octapeptide and the subsequent loss of inhibitory capacity would lead to increased activity of these proteases in the extracellular space or within specific cellular compartments. This dysregulation of protease activity could, in turn, alter signaling cascades that control cell proliferation and apoptosis. For instance, increased cathepsin activity at sites of inflammation, due to the inactivation of cystatin C by enzymes like leucocyte elastase, could have profound effects on the survival and proliferation of surrounding cells. nih.gov
Table 2: Known Functions of Full-Length Cystatin C in Cell Proliferation and Apoptosis and Implications of N-Terminal Cleavage
| Cellular Process | Role of Full-Length Cystatin C | Implication of N-Terminal Octapeptide Cleavage |
|---|---|---|
| Apoptosis | Can be pro-apoptotic (e.g., via JNK pathway in neurons) or anti-apoptotic. nih.govnih.gov | Loss of cathepsin inhibition may lead to dysregulated protease activity, potentially altering apoptotic pathways. nih.govnih.gov |
| Cell Proliferation | Regulates proliferation and differentiation of various cell types, including neuronal and immune cells. nih.govnih.gov | Reduced inhibition of extracellular proteases could impact the cellular microenvironment and signaling that governs cell growth. nih.gov |
| Protease Inhibition | Potent inhibitor of cathepsins B, H, K, L, and S. nih.gov | Dramatically reduced inhibitory activity against cathepsins B and L. nih.gov |
Biological and Cellular Roles of N Terminal Octapeptide Truncated Cystatin C
Involvement in Inflammatory Processes at the Molecular Level
The truncation of the N-terminal octapeptide of cystatin C has profound implications for its role in inflammation. This modification primarily stems from a drastic reduction in its ability to inhibit target cysteine proteases, which are key players in inflammatory pathways.
While direct studies on the effect of N-terminal octapeptide-truncated cystatin C on the processing of pro-inflammatory cytokines are limited, its altered biochemical activity suggests an indirect role. The maturation of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) is mediated by the inflammasome, a multi-protein complex that activates caspase-1. Full-length cystatin C is thought to indirectly modulate inflammasome activity by regulating the activity of cysteine proteases, like cathepsins, which can influence inflammasome activation nih.gov.
The N-terminal octapeptide is crucial for the high-affinity binding and inhibition of many cathepsins. Truncation of this region leads to a significant decrease in the inhibitory capacity of cystatin C. For instance, the removal of the N-terminal decapeptide of human cystatin C decreases its inhibition of cathepsin B and L by three orders of magnitude. This loss of inhibitory function would theoretically lead to increased activity of these cathepsins. Since some cathepsins are implicated in the activation of the NLRP3 inflammasome, it can be inferred that N-terminal octapeptide-truncated cystatin C would have a diminished capacity to suppress inflammasome-mediated processing of pro-IL-1β and pro-IL-18 compared to its full-length counterpart.
The altered protease-inhibitory function of N-terminal octapeptide-truncated cystatin C also influences the activity of various immune cells.
Natural Killer (NK) Cells: The activity of NK cells is regulated by a balance of activating and inhibitory signals. Cysteine proteases, such as cathepsin C, are involved in the activation of granzymes, which are crucial for NK cell-mediated cytotoxicity. A related cystatin, cystatin F, requires N-terminal truncation for its activation, which then allows it to inhibit cathepsin C and suppress NK cell cytotoxicity. While this is a different cystatin, it highlights a potential mechanism. Given that N-terminal truncation of cystatin C significantly reduces its inhibitory activity, it is plausible that this truncated form would be less effective at modulating NK cell function compared to the full-length protein. The resulting increase in cathepsin activity could potentially lead to enhanced granzyme activation and NK cell-mediated killing.
T Cells: Full-length cystatin C has been shown to regulate the proliferation, differentiation, and cytokine production of T cells nih.gov. It can influence the differentiation of T helper (Th) cells towards a Th1 or Th2 phenotype by modulating cytokine environments nih.gov. This regulation is often dependent on its ability to inhibit intracellular and extracellular cysteine proteases that are involved in antigen presentation and T cell activation. Since N-terminal octapeptide truncation severely impairs the inhibitory function of cystatin C, this truncated form would likely have a reduced capacity to modulate T cell responses. The resulting dysregulation of cysteine protease activity could lead to altered antigen processing and presentation, potentially impacting T cell activation and differentiation.
B Cells: The role of cystatin C in B cell function is less clear. However, cysteine proteases are known to be involved in B cell development and antibody production. By losing its ability to effectively inhibit these proteases, N-terminal octapeptide-truncated cystatin C would have a limited role in modulating these processes.
Contributions to Cellular Homeostasis and Dysfunction
The primary function of cystatin C is to maintain cellular homeostasis by regulating the activity of cysteine proteases. The N-terminal truncation disrupts this crucial role, contributing to cellular dysfunction.
The most direct consequence of the N-terminal octapeptide truncation of cystatin C is the significant loss of its ability to regulate intracellular proteolysis. The N-terminal segment of cystatin C is essential for its high-affinity binding to the active site of many papain-like cysteine proteases, including cathepsins B, H, and L.
Research has demonstrated that the removal of the N-terminal decapeptide from human cystatin C results in a more than 240-fold lower affinity for papain and a reduction in the inhibition of human cathepsins B and L by a factor of 1000. The inhibition of cathepsin H is also decreased, albeit to a lesser extent (approximately 5-fold). Another study specifically examining the N-terminal octapeptide-truncated form found that its affinity for cathepsin B was reduced 20-fold. This dramatic decrease in inhibitory activity means that in environments where cystatin C is truncated, there is a localized increase in the activity of these powerful proteases. This can lead to excessive degradation of intracellular proteins, disrupting normal cellular processes and contributing to cellular damage.
| Protease | Effect of N-terminal 10 amino acid truncation on Inhibitory Activity |
|---|---|
| Cathepsin B | Decreased by 3 orders of magnitude |
| Cathepsin L | Decreased by 3 orders of magnitude |
| Cathepsin H | Decreased by 5-fold |
| Papain | >240-fold lower affinity |
Cysteine proteases, particularly cathepsins, play a significant role in the turnover of the extracellular matrix (ECM), a key component of cellular remodeling. They can degrade various ECM components, including collagens, laminin, and fibronectin. Full-length cystatin C helps to maintain the integrity of the ECM by tightly regulating the activity of these proteases.
The N-terminal octapeptide-truncated form of cystatin C, with its severely compromised inhibitory capacity, is less effective at controlling ECM degradation. The resulting increase in extracellular cathepsin activity can lead to excessive breakdown of the ECM. This can disrupt tissue architecture, impair cell adhesion and migration, and contribute to the pathological remodeling observed in various diseases. For instance, an imbalance between cathepsins and cystatin C has been implicated in the pathogenesis of atherosclerosis, where excessive ECM degradation contributes to plaque instability.
Role in Pathophysiological Mechanisms (Non-Clinical Focus)
From a non-clinical perspective, the generation and presence of N-terminal octapeptide-truncated cystatin C are associated with several pathophysiological mechanisms, primarily driven by the resulting dysregulation of cysteine protease activity.
In the context of neuroinflammation , cysteine proteases are involved in processes such as neuronal apoptosis and the processing of amyloid precursor protein. While full-length cystatin C can be neuroprotective, the truncated form, being a poor inhibitor, may contribute to neurodegenerative processes by allowing for unchecked protease activity.
In atherosclerosis , an inflammatory disease of the arteries, cathepsins are highly expressed in atherosclerotic plaques and contribute to their progression and instability by degrading the ECM. The localized truncation of cystatin C within the plaque microenvironment would exacerbate this process, leading to a weaker, more rupture-prone plaque. This highlights a potential mechanism by which inflammation at the cellular level can contribute to the progression of vascular disease.
| Pathophysiological Context | Postulated Role of N-terminal Octapeptide-Truncated Cystatin C |
|---|---|
| Neuroinflammation | Potential contribution to neurodegeneration due to reduced inhibition of neurotoxic proteases. |
| Atherosclerosis | May promote plaque instability by failing to inhibit excessive extracellular matrix degradation by cathepsins. |
Contribution to Neurodegenerative Pathways (e.g., amyloid-β metabolism, neuroinflammation)
N-terminal truncated forms of cystatin C, specifically an octapeptide-truncated variant, have been identified as having a significant presence in the cerebrospinal fluid (CSF) of patients with Alzheimer's disease (AD). Research has shown a notable inverse relationship between the levels of intact cystatin C and this eight amino acid N-terminal truncated form in the CSF of individuals with AD. Specifically, decreased levels of the full-length protein are accompanied by increased levels of the N-terminal octapeptide-truncated cystatin C. imrpress.com
This alteration in the proteoform of cystatin C suggests a potential role in the pathophysiology of AD, possibly through modulation of immune and inflammatory responses within the central nervous system. acs.orgnih.govacs.org The identification of N-terminal truncated cystatin C in such contexts points towards its involvement in neuroinflammatory processes, which are a key component of neurodegenerative diseases. acs.orggoogle.com While the precise mechanisms are still under investigation, the shift in the balance from intact to truncated cystatin C in the CSF of AD patients highlights it as a molecule of interest in understanding the complex neurodegenerative cascade.
Table 1: Research Findings on N-Terminal Octapeptide-Truncated Cystatin C in Neurodegeneration
| Finding | Disease Context | Implication |
|---|---|---|
| Increased levels of eight amino acid N-terminal truncated cystatin C in CSF. imrpress.com | Alzheimer's Disease | Potential biomarker and role in disease pathogenesis. |
| Decreased levels of intact cystatin C corresponding to increased truncated form in CSF. imrpress.com | Alzheimer's Disease | Suggests altered proteolytic processing in the disease state. |
| Identification of an N-terminal truncated cystatin C proteoform. acs.org | General Neuroinflammation | Likely involvement in the modulation of immune response mechanisms. acs.org |
Involvement in Cancer-Related Cellular Processes (e.g., invasion, growth, metastasis at molecular level)
The role of N-terminal truncated cystatin C in cancer is an emerging area of research. Studies have identified the presence of an N-terminal truncated proteoform of cystatin C in the intracystic fluid of pediatric pilocytic astrocytoma, the most common type of brain tumor in children. nih.govacs.orgthermofisher.com This finding suggests a potential involvement of this truncated protein in the tumor microenvironment.
At a molecular level, it is proposed that N-terminal truncated cystatin C may function as an immune response regulator within the context of cancer. acs.orgnih.govacs.org The N-terminus of cystatin C is crucial for its inhibitory capacity against certain proteases. nih.gov Proteolytic cleavage at the N-terminus, for instance by metalloproteases like sADAM10 and sADAM17, can lead to a decrease in its inhibitory function. nih.gov This alteration in protease inhibition could theoretically impact cancer-related processes such as tissue invasion and metastasis, which are often dependent on the activity of proteases.
Further research has noted that thymosin β4, a protein associated with tumor proliferation and metastasis, was also identified alongside truncated cystatin C in pilocytic astrocytoma fluid, suggesting a complex interplay of various proteins in the tumor milieu. thermofisher.com
Table 2: Research Findings on N-Terminal Truncated Cystatin C in Cancer
| Finding | Cancer Context | Potential Molecular Involvement |
|---|---|---|
| Identification of N-terminal truncated cystatin C proteoform in intracystic fluid. nih.govacs.orgthermofisher.com | Pilocytic Astrocytoma | Potential role in the tumor microenvironment and disease development. nih.govacs.org |
| Proposed function as an immune response modulator. acs.orgnih.govacs.org | General Cancer | May influence inflammatory and immune pathways within the tumor. |
| N-terminal truncation can decrease the inhibitory capacity of cystatin C. nih.gov | General Cancer | Altered regulation of proteases could potentially affect cell invasion and metastasis. |
| Found in conjunction with other proteins linked to tumor progression, like thymosin β4. thermofisher.com | Pilocytic Astrocytoma | Suggests involvement in a network of proteins that regulate tumor behavior. |
Analytical and Methodological Approaches for Studying N Terminal Octapeptide Forms
Mass Spectrometry-Based Characterization of Truncated Forms (e.g., MALDI-TOF MS)
Mass spectrometry (MS) has been instrumental in identifying and characterizing various isoforms of cystatin C, including those with N-terminal truncations. benthamopenarchives.comresearchgate.net Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a particularly powerful tool for this purpose, offering rapid and high-throughput analysis of cystatin C and its variants in biological fluids. benthamopenarchives.comresearchgate.netnih.gov
This technique has been used to discover an N-terminal octapeptide cleavage of cystatin C in cerebrospinal fluid (CSF) that was stored at –20°C, a change that did not occur at –80°C. nih.gov This finding highlights the importance of storage conditions on sample integrity. nih.gov Further studies using MALDI-TOF MS have confirmed the presence of various truncated forms of cystatin C, including those missing 3, 4, 7, 8, 9, 10, 11, 14, 15, and 17 N-terminal amino acid residues. benthamopenarchives.combenthamopen.com
The combination of immunoassays with mass spectrometry, known as mass spectrometric immunoassay (MSIA), has also been developed. benthamopenarchives.comresearchgate.netbenthamopen.com In this approach, cystatin C and its variants are captured from samples using specific antibodies immobilized on affinity microcolumns. benthamopenarchives.comresearchgate.netbenthamopen.com The captured proteins are then eluted directly onto a MALDI-MS target for analysis. benthamopenarchives.comresearchgate.netbenthamopen.com This method allows for the sensitive detection and relative quantification of different cystatin C isoforms. benthamopenarchives.comresearchgate.netbenthamopen.com
Table 1: Examples of Truncated Cystatin C Isoforms Detected by Mass Spectrometry
| Number of Missing N-terminal Amino Acids | Detection Method | Reference |
|---|---|---|
| 8 | MALDI-TOF MS | nih.gov |
| 3, 4, 7, 8, 9, 10, 11, 14, 15, 17 | Mass Spectrometric Immunoassay (MSIA) | benthamopenarchives.combenthamopen.com |
Development of Specific Immunoassays (e.g., ELISA) for Cleaved vs. Uncleaved Forms
To specifically quantify the different forms of cystatin C, immunoassays such as the Enzyme-Linked Immunosorbent Assay (ELISA) have been developed. These assays are crucial for understanding the relative abundance of cleaved and uncleaved cystatin C in biological samples. nih.gov
One approach involves a double indirect sandwich ELISA. This system uses two separate assays: one that specifically quantifies the uncleaved form of cystatin C and another that measures the total amount of cystatin C (both cleaved and uncleaved). nih.gov By calculating the ratio of these two measurements, the extent of N-terminal cleavage can be determined. nih.gov This type of assay has proven to be a valuable tool for assessing the quality of CSF samples, particularly in research settings like Alzheimer's disease studies. nih.gov
The development of these specific immunoassays relies on the generation of monoclonal antibodies that can distinguish between the full-length protein and its truncated forms. nih.govnih.govnih.gov Various immunoassay formats are available for the quantification of total cystatin C, including particle-enhanced turbidimetric immunoassays (PETIA), particle-enhanced nephelometric immunoassays (PENIA), and lateral flow immunoassays. mdpi.commdpi.com
Table 2: Comparison of Immunoassay Techniques for Cystatin C Quantification
| Immunoassay Type | Principle | Application | Reference |
|---|---|---|---|
| Double Indirect Sandwich ELISA | Quantifies uncleaved and total cystatin C separately to determine cleavage ratio. | Assessment of CSF sample quality. | nih.gov |
| Particle-Enhanced Turbidimetric Immunoassay (PETIA) | Measures the turbidity of a solution caused by the formation of antigen-antibody complexes. | Quantification of total cystatin C in serum and plasma. | mdpi.comgentian.com |
| Particle-Enhanced Nephelometric Immunoassay (PENIA) | Measures the light scattered by antigen-antibody complexes. | Quantification of total cystatin C in serum. | mdpi.com |
Use of Synthetic N-Terminal Octapeptides in Functional Studies
Synthetic peptides corresponding to the N-terminal region of cystatin C are valuable tools for a variety of functional studies. These peptides allow researchers to investigate specific aspects of cystatin C biology without the complexity of the full-length protein.
Synthetic N-terminal octapeptides are crucial for the development and characterization of antibodies that are specific to the different forms of cystatin C. By using these peptides as antigens, it is possible to generate monoclonal or polyclonal antibodies that can distinguish between the cleaved and uncleaved protein. nih.gov
This process, known as epitope mapping, helps to identify the specific amino acid sequences that are recognized by an antibody. For instance, a monoclonal antibody that specifically binds to the N-terminus of uncleaved cystatin C would not recognize the octapeptide-cleaved form. nih.gov This specificity is the foundation for developing the immunoassays described in the previous section.
The generation of such specific antibodies often involves immunizing animals with recombinant cystatin C or fusion proteins, followed by screening of the resulting hybridomas to identify those producing antibodies with the desired binding characteristics. nih.govplos.org
The N-terminal region of cystatin C is known to be involved in its interaction with cysteine proteases. nih.gov Synthetic N-terminal octapeptides can be used to probe these protein-protein interactions. By observing how these peptides interact with target proteins, researchers can gain insights into the binding mechanisms of full-length cystatin C.
For example, studies have shown that the N-terminal segment of cystatin C is critical for the effective inhibition of certain cathepsins. nih.gov The removal of this segment can drastically reduce the binding affinity between cystatin C and its target enzymes. nih.gov Synthetic octapeptides can be used in competitive binding assays to further investigate the importance of this region for protein-protein interactions.
Cell-Based Assays to Assess Octapeptide Influence on Cystatin C Function (e.g., uptake assays, enzyme inhibition assays)
Cell-based assays provide a more physiologically relevant context for studying the function of cystatin C and its N-terminal octapeptide. These assays can be used to assess the influence of the octapeptide on various cellular processes.
Enzyme inhibition assays are a key tool for evaluating the functional activity of different cystatin C forms. nih.gov In these assays, the ability of full-length and truncated cystatin C to inhibit the activity of target cysteine proteases, such as cathepsins, is measured. nih.gov Such studies have demonstrated that the N-terminal region is essential for the high-affinity inhibition of certain cathepsins. nih.gov
Uptake assays can be employed to investigate whether the N-terminal octapeptide affects the cellular uptake of cystatin C. This is particularly relevant for understanding the protein's role in different tissues and cell types.
Application of Pre-Clinical Animal Models (e.g., Cystatin C-deficient mice) for Mechanistic Insights
Pre-clinical animal models, such as cystatin C-deficient mice, are invaluable for gaining mechanistic insights into the in vivo roles of cystatin C and its various forms. These models allow researchers to study the physiological consequences of the absence of cystatin C and to investigate the effects of reintroducing full-length or truncated forms of the protein.
By using these animal models, it is possible to explore the impact of the N-terminal octapeptide on a wide range of biological processes, including neurodegeneration, inflammation, and kidney function. These studies can help to validate the findings from in vitro and cell-based assays and provide a more comprehensive understanding of the biological significance of cystatin C cleavage.
Emerging Research and Future Directions
Elucidation of Novel Biological Activities for the Released N-Terminal Octapeptide
The biological function of full-length cystatin C as a potent inhibitor of cysteine proteases is well-established. wikipedia.org However, the specific activities of the N-terminal octapeptide, released upon proteolytic cleavage, are an area of intense and emerging research. The understanding that this peptide is not merely an inert byproduct is growing, with preliminary studies suggesting it may possess unique biological functions.
Early research indicated that an N-terminal tetrapeptide fragment of cystatin C, specifically Lys-Pro-Pro-Arg, could modulate neutrophil chemotactic activity and the phagocytosis-associated respiratory burst. nih.gov More recently, investigations have shown that natural fragments of cystatin C can inhibit GPR15-mediated HIV and SIV infection. nih.gov While these findings are significant, it is not yet confirmed if the octapeptide is the specific fragment responsible for this antiviral activity. The precise biological roles of the released N-terminal octapeptide remain largely undefined and represent a critical gap in knowledge, making its functional elucidation a primary objective for future studies.
Comprehensive Analysis of Cystatin C Proteoforms and their Biological Significance
Cystatin C exists in the body not as a single uniform molecule, but as a collection of different proteoforms. wikipedia.org These variations arise from post-translational modifications and proteolytic processing, with the most common forms being the full-length intact protein, a variant with a hydroxylated proline, and various N-terminally truncated forms. wikipedia.org While there is still much to learn about the specific biological significance of each proteoform, current research has established that these variations are not without consequence. nih.gov
The N-terminal region of cystatin C is integral to its function. nih.gov Truncation of the first ten amino acids at the N-terminus has been shown to drastically reduce the inhibitory capacity of cystatin C against key target enzymes like cathepsin B and cathepsin L. nih.gov This highlights that cleavage of the N-terminal octapeptide is a critical event that modulates the primary inhibitory function of the parent protein. Furthermore, studies have noted that the relative abundance of these proteoforms can be influenced by factors such as the use of corticosteroids. nih.gov The comprehensive characterization of these proteoforms and their distinct biological impacts is a key area of ongoing research.
Table 1: Known Proteoforms of Cystatin C and their Biological Significance
| Proteoform | Description | Known Biological Significance | Citation(s) |
|---|---|---|---|
| Full-length Cystatin C | The intact 120-amino-acid protein. | Potent inhibitor of papain-like cysteine proteases (e.g., Cathepsins B, H, L, S). nih.gov | nih.gov |
| Hydroxylated Cystatin C | A common proteoform featuring a hydroxylated proline residue. | Around 50% of molecules carry this modification; specific functional difference is under investigation. | wikipedia.org |
| N-terminal Truncated Forms | Cystatin C lacking the initial amino acids, including the octapeptide. | Significantly reduced inhibitory activity against cathepsin B and cathepsin L. nih.gov | nih.gov |
Investigation of Receptor Interactions for N-Terminal Octapeptide-Mediated Effects
A pivotal question in understanding the novel biological activities of the cystatin C N-terminal octapeptide is whether its effects are mediated through specific cell surface receptors. If the octapeptide acts as a signaling molecule, it would likely do so by binding to a receptor to initiate an intracellular cascade. Currently, the identification of such a receptor remains an open area of investigation.
There is preliminary evidence that natural cystatin C fragments can inhibit viral entry through the G-protein coupled receptor GPR15, a mechanism that does not interfere with the receptor's natural signaling pathway. nih.gov This suggests a potential interaction with a receptor, but it is an inhibitory one related to viral mechanics rather than a direct signaling function of the peptide itself. No specific receptor that binds the N-terminal octapeptide to mediate distinct physiological effects has been definitively identified. Discovering such a receptor is a critical next step to unraveling the peptide's potential roles in cellular communication and pathophysiology.
Advanced Methodologies for Real-Time N-Terminal Cleavage Monitoring in Biological Systems
Understanding the dynamics of cystatin C cleavage requires sophisticated analytical methods capable of distinguishing between the full-length protein and its truncated forms in complex biological samples. The discovery of an N-terminal octapeptide cleavage was initially made using mass spectrometry, a powerful but often laborious technique for routine analysis.
To address this, researchers have developed more accessible and high-throughput methods. A significant advancement is the creation of a double indirect sandwich enzyme-linked immunosorbent assay (ELISA). This system uses two assays in parallel: one that specifically detects the uncleaved N-terminus of the protein and another that measures the total amount of cystatin C (both cleaved and uncleaved). By calculating the ratio between these two measurements, researchers can accurately determine the extent of N-terminal cleavage in a given sample. This novel ELISA provides an easily applicable tool to monitor the cleavage status of cystatin C, facilitating research into the conditions that promote or inhibit this proteolytic event.
Table 2: Methodologies for Monitoring Cystatin C N-Terminal Cleavage
| Methodology | Principle | Advantages | Limitations | Citation(s) |
|---|---|---|---|---|
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules to identify different proteoforms based on their distinct molecular weights. | High specificity and accuracy for biomarker discovery. | Labor-intensive, expensive, not suitable for high-throughput routine analysis. | |
| Double Indirect Sandwich ELISA | Utilizes two ELISAs: one for the specific N-terminus (uncleaved) and one for total cystatin C. The ratio indicates the cleavage extent. | Easily applicable, suitable for routine quality assessment, high-throughput capability. | Measures the ratio of cleavage rather than identifying multiple specific cleavage sites simultaneously. |
Potential as a Mechanistic Target for Modulating Specific Biological Pathways (non-clinical)
The critical role of the N-terminal region in the inhibitory function of cystatin C makes its cleavage a potential point of therapeutic intervention. The interaction between cystatin C and its target proteases, such as the cathepsins, is a key regulatory axis in numerous biological processes, including inflammation and extracellular matrix remodeling. acs.org For instance, cathepsin S retains its proteolytic activity in the neutral pH of the extracellular environment and is implicated in various autoimmune diseases and cancers, where its activity is held in check by inhibitors like cystatin C. acs.org
By controlling the cleavage of the N-terminal octapeptide, one could theoretically modulate the inhibitory capacity of the local cystatin C pool. Developing a strategy to inhibit this cleavage could enhance the natural braking mechanism on protease activity in specific pathological conditions. Conversely, promoting the cleavage could reduce inhibition where increased protease activity might be desired. Therefore, the enzymatic process responsible for releasing the N-terminal octapeptide presents a promising non-clinical target for developing novel modulators of biological pathways regulated by the cystatin C/cathepsin system.
Q & A
Basic Research Questions
Q. What methods are recommended for synthesizing and purifying the N-terminal octapeptide of cystatin C with high purity?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Monitor N-terminal modifications via UV-Vis spectroscopy during resin cleavage. Confirm purity (>85%) using reverse-phase HPLC with a C18 column and gradient elution. Validate molecular weight via ESI mass spectrometry (e.g., observed m/z 1072.46 vs. calculated 1071.93) .
Q. How can the structural integrity of the N-terminal octapeptide be confirmed post-synthesis?
- Methodological Answer : Combine Edman degradation for N-terminal sequencing (identifying glycine as the terminal residue) with fragmentation analysis (e.g., acidic hydrolysis). Validate fragments (e.g., Val-Pro-Leu, Gly-Asp-Phe-Pro) via mass spectrometry and HPLC retention times. For cystatin C’s octapeptide, verify conserved motifs (e.g., QXVXG in loop 1) using circular dichroism (CD) spectroscopy .
Q. What functional roles does the N-terminal region of cystatin C play in biological interactions?
- Methodological Answer : Investigate its role in competitive binding assays. For example, the N-terminal tetrapeptide (Lys-Pro-Pro-Arg) modulates phagocytosis by inhibiting gp120-CD4 interactions. Use site-directed mutagenesis to disrupt the octapeptide region and assess impacts on ion binding (e.g., Cu²⁺/Zn²⁺) or protease inhibition .
Advanced Research Questions
Q. How do structural predictions of the octapeptide region compare with experimental data, and what implications does this have for functional studies?
- Methodological Answer : Compare computational models (e.g., β-turn predictions via conformation-predictive algorithms) with experimental NMR or X-ray crystallography data. For example, PrP’s octapeptide repeats were predicted to form β-turns but showed conflicting membrane topology in vitro. Resolve discrepancies using cryo-EM or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study conformational dynamics .
Q. What experimental approaches are suitable for studying interactions between the N-terminal octapeptide and target proteins?
- Methodological Answer : Use ¹⁵N-labeled proteins in NMR titration assays to monitor chemical shift perturbations (e.g., SaFtsZ octapeptide binding to SaGpsB’s coiled-coil domain). Alternatively, employ surface plasmon resonance (SPR) to measure binding kinetics or alanine-scanning mutagenesis to identify critical residues (e.g., Arg-4 in SARS-CoV 3CL protease interactions) .
Q. How can conflicting data regarding the membrane topology of cystatin C’s N-terminal region be resolved?
- Methodological Answer : Address contradictions (e.g., stop-transfer effector predictions vs. in vitro translation data) using compartment-specific labeling in live-cell imaging or protease protection assays. Combine with molecular dynamics simulations to model membrane insertion under varying pH or ionic conditions .
Q. What statistical approaches are recommended when combining cystatin C with other biomarkers (e.g., NT-proBNP) for prognostic studies?
- Methodological Answer : Perform ROC-AUC analysis to evaluate predictive value (e.g., cystatin C + NT-proBNP AUC = 0.839 for renal insufficiency in HFpEF). Use multivariate Cox regression to adjust for covariates (age, homocysteine). Validate models via bootstrapping or cross-validation in independent cohorts .
Methodological Notes
- Data Contradiction Analysis : For structural or functional conflicts, employ orthogonal techniques (e.g., NMR + cryo-EM) and meta-analysis of published datasets.
- Experimental Design : Include negative controls (e.g., scrambled peptides) in binding assays and validate biomarkers in multi-center studies to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
